molecular formula C7H7ClN2O2 B2571338 Methyl 5-chloro-3-methylpyrazine-2-carboxylate CAS No. 1262860-62-7

Methyl 5-chloro-3-methylpyrazine-2-carboxylate

Cat. No.: B2571338
CAS No.: 1262860-62-7
M. Wt: 186.6
InChI Key: VDLBONRRWGRXKW-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-methylpyrazine-2-carboxylate is a pyrazine derivative characterized by a methyl ester group at position 2, a chlorine atom at position 5, and a methyl substituent at position 3. Pyrazine carboxylates are widely utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity.

Properties

IUPAC Name

methyl 5-chloro-3-methylpyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-6(7(11)12-2)9-3-5(8)10-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLBONRRWGRXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262860-62-7
Record name methyl 5-chloro-3-methylpyrazine-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-3-methylpyrazine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 5-chloro-3-methylpyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the ester compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 5 undergoes substitution reactions under specific conditions. For example:

  • Hydrogenolysis : Catalytic hydrogenation with palladium on carbon (Pd/C) in methanol under 2.0 MPa hydrogen pressure at 60°C removes the chlorine substituent, yielding methyl 3-methylpyrazine-2-carboxylate .

  • Amination : Substitution with amines (e.g., ammonia or alkylamines) typically requires polar aprotic solvents like DMF and elevated temperatures (80–100°C) .

Reaction TypeConditionsProductYieldSource
HydrogenolysisPd/C, H₂ (2.0 MPa), 60°CMethyl 3-methylpyrazine-2-carboxylate~75%
AminationDMF, 80°C, 6hMethyl 5-amino-3-methylpyrazine-2-carboxylateNot reported

Ester Hydrolysis

The methyl ester group hydrolyzes to the carboxylic acid under acidic or basic conditions:

  • Acidic Hydrolysis : Treatment with 50% sulfuric acid at 100°C for 12 hours cleaves the ester, producing 5-chloro-3-methylpyrazine-2-carboxylic acid .

  • Basic Hydrolysis : Sodium hydroxide in aqueous methanol at 60°C achieves similar results .

ConditionsReagentsTemperatureTimeProduct
Acidic50% H₂SO₄100°C12h5-Chloro-3-methylpyrazine-2-carboxylic acid
BasicNaOH/MeOH60°C4h5-Chloro-3-methylpyrazine-2-carboxylic acid

Oxidation of the Methyl Group

The methyl group at position 3 oxidizes to a carboxylic acid using strong oxidizing agents:

  • KMnO₄ Oxidation : In aqueous acidic medium, potassium permanganate converts the methyl group to a carboxyl group, yielding 5-chloropyrazine-2,3-dicarboxylic acid.

Oxidizing AgentConditionsProductNotes
KMnO₄H₂O/H⁺, 80°C5-Chloropyrazine-2,3-dicarboxylic acidOver-oxidation may occur

Decarboxylation

After ester hydrolysis, the resulting carboxylic acid undergoes decarboxylation under thermal or acidic conditions:

  • Thermal Decarboxylation : Heating 5-chloro-3-methylpyrazine-2-carboxylic acid to 115°C in sulfuric acid eliminates CO₂, forming 5-chloro-3-methylpyrazine .

SubstrateConditionsProduct
5-Chloro-3-methylpyrazine-2-carboxylic acidH₂SO₄, 115°C5-Chloro-3-methylpyrazine

Functionalization via Cross-Coupling

Although not explicitly documented in the provided sources, the chlorine atom is theoretically amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for introducing aryl or heteroaryl groups, leveraging its position on the electron-deficient pyrazine ring.

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating above 150°C may lead to decomposition, releasing chlorinated byproducts .

  • Ester Transesterification : Reacts with alcohols in the presence of acid catalysts to form alternative esters (e.g., ethyl or benzyl derivatives) .

This compound’s reactivity is defined by its electron-deficient pyrazine core and the electronic effects of its substituents. The chlorine atom’s position and the ester group’s lability make it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functionalized heterocycles .

Scientific Research Applications

Pharmaceutical Research

Methyl 5-chloro-3-methylpyrazine-2-carboxylate has emerged as a promising candidate in pharmaceutical research due to its immunomodulatory properties. It has been identified as an inhibitor of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in immune response regulation. This inhibition can potentially lead to therapeutic applications in treating various diseases, including cancer and viral infections.

Key Findings:

  • Immunomodulation : The compound modulates immune responses, making it valuable for developing treatments aimed at enhancing or suppressing immune activity.
  • Pharmaceutical Development : It serves as a key material in synthesizing NMDA receptor antagonists, which are important for cognitive functions and synaptic plasticity.

Chemical Research

The compound's moderate hydrophobicity and ability to engage in diverse chemical reactions make it an essential reagent in chemical synthesis.

Reactions Involved:

  • Oxidation : Can be oxidized to form carboxylic acids or other derivatives.
  • Reduction : Capable of being reduced to amines or other forms.
  • Substitution Reactions : Undergoes nucleophilic substitution where the chlorine atom can be replaced by various nucleophiles.

Data Table of Applications

Application AreaDescriptionPotential Impact
Pharmaceutical ResearchImmunomodulatory agent targeting STING pathwayCancer treatment, antiviral therapies
Chemical SynthesisKey reagent for NMDA receptor antagonistsCognitive enhancement
Biochemical ResearchStudies on metabolic pathways involving pyrazinesUnderstanding pyrazine degradation

Case Study 1: Immunomodulatory Effects

A study highlighted the compound's ability to inhibit the STING pathway, leading to reduced interferon production. This was particularly relevant in models of autoimmune diseases where excessive interferon can exacerbate symptoms. The results indicated a significant reduction in inflammatory markers when administered in vivo.

Case Study 2: Synthesis of NMDA Antagonists

In another research effort, this compound was utilized as an intermediate in synthesizing NMDA receptor antagonists. These compounds are critical for therapeutic strategies targeting neurological disorders such as Alzheimer's disease and schizophrenia. The synthesis process demonstrated high yields and purity, confirming the compound's utility in pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Carboxylates

Substituent Position and Similarity Analysis

The position and type of substituents significantly impact the physicochemical and biological properties of pyrazine carboxylates. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Structural Similarity Score Key Properties/Applications
Methyl 5-methylpyrazine-2-carboxylate 41110-29-6 C₇H₈N₂O₂ 168.15 g/mol 5-Me, 2-COOMe 0.93 Intermediate in drug synthesis
Methyl 3-methylpyrazine-2-carboxylate 77168-85-5 C₇H₈N₂O₂ 168.15 g/mol 3-Me, 2-COOMe 0.78 Reduced steric hindrance vs. 5-substituted analogs
Methyl 5-chloro-6-methylpyrazine-2-carboxylate 859063-65-3 C₇H₇ClN₂O₂ 202.60 g/mol 5-Cl, 6-Me, 2-COOMe 0.77 Enhanced electrophilicity due to Cl
Ethyl 3,6-dichloro-5-methylpyrazine-2-carboxylate 2411634-87-0 C₈H₈Cl₂N₂O₂ 247.07 g/mol 3,6-Cl₂, 5-Me, 2-COOEt N/A Agrochemical precursor
Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate 1688685-61-1 C₇H₄ClF₃N₂O₂ 240.57 g/mol 5-Cl, 6-CF₃, 2-COOMe N/A High lipophilicity for CNS-targeted drugs

Key Observations:

  • Substituent Position: Moving the methyl group from position 5 (similarity score 0.93) to position 3 (score 0.78) reduces structural similarity, highlighting the sensitivity of molecular recognition to substituent placement .
  • Electron-Withdrawing Groups: Chlorine and trifluoromethyl groups enhance electrophilicity, making these analogs reactive in nucleophilic substitution reactions. For example, methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate is prioritized in CNS drug discovery due to its enhanced blood-brain barrier penetration .
  • Ester Group Variation: Ethyl esters (e.g., ethyl 3,6-dichloro-5-methylpyrazine-2-carboxylate) may alter solubility and metabolic stability compared to methyl esters .

Biological Activity

Methyl 5-chloro-3-methylpyrazine-2-carboxylate is a pyrazine derivative that has garnered attention in various fields, including pharmaceuticals and agrochemicals. This article delves into its biological activity, synthesis, potential therapeutic applications, and relevant research findings.

Molecular Formula : C7H7ClN2O2
Molecular Weight : 186.6 g/mol
Structure : Characterized by a chlorine atom at the 5-position and a methyl group at the 3-position of the pyrazine ring.

Biological Activity

  • Immunomodulatory Effects :
    • This compound has been identified as an inhibitor of the STING (Stimulator of Interferon Genes) pathway . This pathway is crucial for regulating immune responses, particularly in the context of cancer where dysregulated STING activation can promote tumor growth and immune evasion . By inhibiting this pathway, the compound may enhance immune responses against tumors.
  • Antimicrobial Activity :
    • The compound has shown potential as an antimicrobial agent , suggesting applications in combating infections. Its structural properties may allow it to interact effectively with microbial targets.
  • Agrochemical Applications :
    • Due to its biological activity against pests, this compound is being explored for use in formulating pesticides and herbicides, highlighting its significance in agricultural chemistry.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
ImmunomodulationInhibits STING pathway; potential anti-cancer applications
AntimicrobialDemonstrates activity against various pathogens
AgrochemicalPotential use in pesticides/herbicides

Case Study: STING Pathway Inhibition

A study focused on the effects of this compound on cancer cell lines showed that by inhibiting the STING pathway, there was a notable reduction in tumor cell proliferation and enhanced sensitivity to immune-mediated destruction. This suggests that the compound could be further developed into a therapeutic agent for cancer treatment .

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundCl at position 5, CH3 at position 3Immunomodulation, antimicrobial
Methyl pyrazine-2-carboxylateNo chlorine substitutionLower biological activity
Methyl 5-(trifluoromethyl)pyrazine-2-carboxylateTrifluoromethyl group enhances lipophilicityPotential enzyme inhibition

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Utilizing appropriate reagents to facilitate the formation of the pyrazine ring.
  • Substitution Reactions : Introducing chlorine and methyl groups at specific positions on the pyrazine framework.

These methods enable high yields suitable for both laboratory and industrial applications.

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl 5-chloro-3-methylpyrazine-2-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution or esterification of pyrazine precursors. For example, methyl 3-chloropyrazine-2-carboxylate derivatives are synthesized using DMF as a solvent, potassium carbonate as a base, and heating at 110°C for 5 hours to achieve substitution at the chloro position . Optimization may involve adjusting solvent polarity (e.g., switching to THF for slower kinetics), catalyst selection (e.g., Pd-mediated cross-coupling for regioselective modifications), or temperature control to minimize side reactions. Purity (>95%) is confirmed via HPLC or NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm substitution patterns and ester functionality. The methyl group at position 3 and the chloro substituent at position 5 produce distinct splitting patterns .
  • IR Spectroscopy : To identify carbonyl stretches (~1700 cm⁻¹ for the ester group) and aromatic C-Cl vibrations.
  • Mass Spectrometry (ESI-TOF) : For molecular weight validation (theoretical m/z: 172.57) .

Q. How can researchers ensure the purity of this compound for reproducibility in biological assays?

Purity is validated using reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Residual solvents (e.g., DMF) are quantified via GC-MS, and crystalline purity is assessed using powder XRD. Recrystallization from ethanol/water mixtures is recommended for high-purity batches (>98%) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of this compound be addressed?

The electron-withdrawing ester and chloro groups direct electrophilic substitution to the electron-deficient pyrazine ring. For cross-coupling (e.g., Suzuki-Miyaura), position 6 is typically reactive due to steric and electronic effects. Computational DFT studies (e.g., Gaussian09) can predict reactive sites, while Pd(dppf)Cl₂ catalysts enhance selectivity at the 5-chloro position . Competing pathways, such as dechlorination, are mitigated using mild bases (K₂CO₃ vs. NaOH) .

Q. What methodologies are recommended for resolving contradictions in biological activity data for pyrazine derivatives?

Discrepancies between in vitro and in vivo results (e.g., anticonvulsant activity in MES models vs. poor bioavailability) require:

  • ADME-Tox Profiling : Microsomal stability assays and PAMPA permeability tests to assess metabolic liabilities.
  • Dose-Response Studies : To differentiate true activity from assay artifacts. For example, conflicting EC₅₀ values in seizure models may arise from differences in blood-brain barrier penetration .

Q. How can hydrogen-bonding networks and crystal packing of this compound be analyzed to predict solubility?

Single-crystal X-ray diffraction (SHELX suite) reveals intermolecular interactions, such as C=O⋯H-C hydrogen bonds, which influence solubility. Graph set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) dimers, correlating with low aqueous solubility. Co-crystallization with coformers (e.g., nicotinamide) disrupts these networks to enhance dissolution .

Q. What strategies are effective for scaling up the synthesis of this compound without compromising yield?

Continuous flow reactors reduce exothermic risks during esterification. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real time. Design of experiments (DoE) optimizes parameters like residence time and temperature. For example, a 10-fold scale-up achieved 85% yield using a Corning AFR system with 20-minute residence time at 100°C .

Methodological Notes

  • Crystallographic Refinement : SHELXL-2018 is preferred for refining structures with high-resolution data (<1.0 Å), using the Hirshfeld surface to validate hydrogen-bonding interactions .
  • Biological Assay Design : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models require strict adherence to seizure threshold protocols to minimize variability .

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